molecular formula C9H14O B13585581 Spiro[2.6]nonan-6-one

Spiro[2.6]nonan-6-one

Cat. No.: B13585581
M. Wt: 138.21 g/mol
InChI Key: RBTRIGMKUFRRDT-UHFFFAOYSA-N
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Description

Spiro[2.6]nonan-6-one is a chemical compound characterized by its unique spirocyclic structure. This compound has garnered significant attention in various fields of research due to its potential biological activity and diverse applications. The spirocyclic structure consists of two rings connected through a single atom, which imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.6]nonan-6-one involves several methodologies. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . Another method involves the use of methanol and acetonitrile solvents with different ratios of reactants and base at varying temperatures .

Industrial Production Methods: Industrial production of spirocyclic compounds, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ optimized reaction conditions, such as the use of specific catalysts and solvents, to facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.6]nonan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Corey–Chaykovsky reaction employs dimethyloxosulfonium methylide as a reagent .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] .

Scientific Research Applications

Spiro[2.6]nonan-6-one has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique spirocyclic structure makes it a valuable compound for studying molecular interactions and developing new materials. In the pharmaceutical industry, spirocyclic compounds are explored for their potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of spiro[2.6]nonan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: Spiro[2.6]nonan-6-one can be compared with other spirocyclic compounds, such as spirooxindole, spiropyrrolidine, and spirochromene . These compounds share the common feature of having two or more rings connected by a single atom, but they differ in their specific ring structures and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications and distinguishes it from other spirocyclic compounds.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[2.6]nonan-7-one

InChI

InChI=1S/C9H14O/c10-8-2-1-4-9(5-3-8)6-7-9/h1-7H2

InChI Key

RBTRIGMKUFRRDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC2(C1)CC2

Origin of Product

United States

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